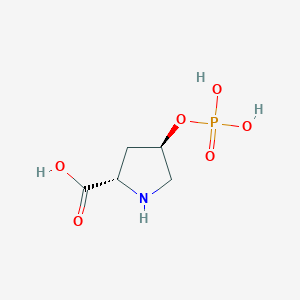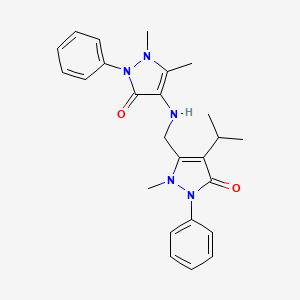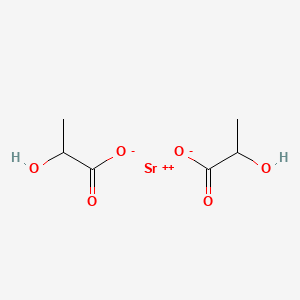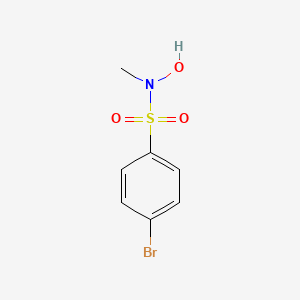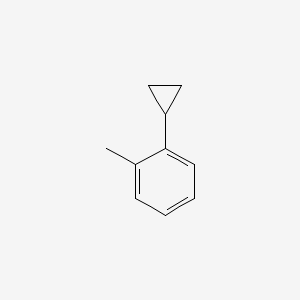
1-Cyclopropyl-2-methylbenzene
Descripción general
Descripción
1-Cyclopropyl-2-methylbenzene, also known as this compound or cpmB, is an aromatic hydrocarbon compound with a molecular formula of C9H10. It is a colorless, volatile liquid that has a mild sweet odor. This compound has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Ring-Opening Dichlorination
Donor-acceptor cyclopropanes, similar to 1-Cyclopropyl-2-methylbenzene, demonstrate potential in reactions with iodobenzene dichloride, leading to ring-opened products with chlorine atoms. This process incorporates a range of donors and acceptor moieties, showcasing the compound's versatility in organic synthesis (Garve et al., 2014).
2. Construction of Spirocyclopropane Anellated Heterocycles
Methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles to form spirocyclopropane anellated heterocyclic carboxylates. This demonstrates the compound's role in synthesizing complex molecular structures, especially in heterocyclic chemistry (Meijere et al., 1989).
3. Photoinduced Electron Transfer Studies
Research on 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane, related to this compound, offers insights into photoinduced electron transfer mechanisms. These studies are crucial for understanding organic photoreactions and their applications in material science (Ikeda et al., 2003).
4. Gold-Catalyzed Annulation/Fracture Studies
This compound derivatives can undergo gold(I)-catalyzed cyclization, leading to the formation of naphthalenes. This demonstrates the compound's potential in catalysis and organic transformations (Solorio-Alvarado & Echavarren, 2010).
5. Intramolecular Electron Transfer via Quantum Interference
Cyclopropylbenzene derivatives are studied for their role in intramolecular electron transfer, which is fundamental to understanding the electronic properties of organic compounds and their potential applications in electronics and material science (Patoux et al., 1997).
6. Cycloaddition Products with Phthalhydrazide
The interaction of methylenecyclopropanes and vinylidenecyclopropanes, similar to this compound, with phthalhydrazide, provides an understanding of [3+2] cycloaddition reactions, essential in synthetic organic chemistry (Liu, Lu & Shi, 2007).
Propiedades
IUPAC Name |
1-cyclopropyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-4-2-3-5-10(8)9-6-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPCRNKBONOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181957 | |
| Record name | 1-Cyclopropyl-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27546-46-9 | |
| Record name | 1-Cyclopropyl-2-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1-methylbenzo[f]quinoline](/img/structure/B1616422.png)


![2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B1616425.png)
